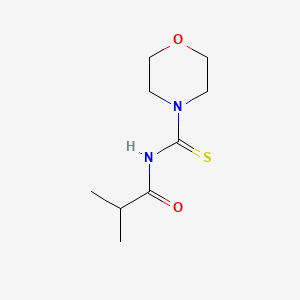![molecular formula C17H23N3O3 B5525040 1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-(5-methyl-3-isoxazolyl)piperidine](/img/structure/B5525040.png)
1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-(5-methyl-3-isoxazolyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-(5-methyl-3-isoxazolyl)piperidine" often involves multi-step reactions, including the formation of isoxazole rings, introduction of the piperidine moiety, and subsequent functional group modifications. For example, compounds with similar structures have been synthesized through reactions involving salicylaldehyde, diethyl malonate, and piperidine, highlighting the potential pathways for synthesizing the target molecule (I. Khan et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds closely related to the target molecule has been elucidated using techniques like X-ray diffraction. These compounds often crystallize in monoclinic systems, and their structures reveal significant features such as chair conformations of the piperidine ring and various hydrogen bonding patterns, which could be similar in the target compound (S. Naveen et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include electrophilic substitutions and the formation of cyclic structures through intramolecular reactions. The presence of isoxazole and piperidine units in the molecule suggests that it might undergo reactions typical for these functionalities, such as nucleophilic substitutions at the piperidine nitrogen or electrophilic additions to the isoxazole ring (C. Birk & J. Voss, 1996).
Physical Properties Analysis
The physical properties of the target molecule, such as melting point, boiling point, solubility, and crystal structure, can be inferred from related compounds. For instance, similar molecules have been reported to crystallize in specific space groups with defined unit cell parameters, which could provide insights into the crystalline nature and stability of the target compound (S. Naveen et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, can be closely related to the molecular structure. The isoxazole and piperidine components of the molecule may impart specific chemical properties, such as acidic or basic characters, susceptibility to hydrolysis, and reactivity towards nucleophiles and electrophiles, mirroring behaviors observed in structurally similar compounds (C. Birk & J. Voss, 1996).
Applications De Recherche Scientifique
Alkylation and Electrophilic Substitution Reactions
Research on similar structures has demonstrated their potential in various chemical reactions, including alkylation and electrophilic substitution. For instance, the alkylation of 1H-5-R-tetrazoles with certain mannich bases forms mixtures of N(1) and N(2) isomers, showcasing the reactive versatility of such compounds in synthesizing isomeric structures, which could be pivotal in developing new chemical entities or intermediates in organic synthesis (Kitaeva et al., 1984).
Ligand Concept and Labeling of Bioactive Molecules
A novel [2 + 1] mixed ligand concept based on [99(m)Tc(OH2)3(CO)3]+ has been explored, demonstrating the ability to label bioactive molecules containing a monodentate or a bidentate donor site. This approach allows for the adjustment of physico-chemical properties of the conjugate, potentially useful in the development of radiopharmaceuticals or diagnostic agents (Mundwiler et al., 2004).
AMPA Receptor Modulation
Systemic administration of certain compounds has been found to enhance monosynaptic responses in the hippocampus and improve memory in rats, acting as modulators of the AMPA receptor. Such findings suggest the potential of similar compounds in neuroscience research, particularly in studying synaptic transmission and memory enhancement mechanisms (Arai et al., 1994).
Aromatase Inhibition and Antitumor Activity
Compounds with similar structures have been synthesized and evaluated for their ability to inhibit estrogen biosynthesis, showing stronger inhibition compared to known drugs. This highlights their potential application in the treatment of hormone-dependent diseases, such as breast cancer, underscoring the importance of such compounds in medicinal chemistry and oncology research (Hartmann & Batzl, 1986).
Propriétés
IUPAC Name |
[2-(5-methyl-1,2-oxazol-3-yl)piperidin-1-yl]-[3-(2-methylpropyl)-1,2-oxazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-11(2)8-13-10-16(23-18-13)17(21)20-7-5-4-6-15(20)14-9-12(3)22-19-14/h9-11,15H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRZVHULPCSYKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2CCCCN2C(=O)C3=CC(=NO3)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B5524973.png)
![4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5524978.png)


![N,N-dimethyl-1-{4-methyl-5-[1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5525005.png)
![1-(3-chlorophenyl)-5-methyl-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2-piperazinone](/img/structure/B5525024.png)
![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5525027.png)
![2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(2-methyl-1-benzofuran-5-yl)carbonyl]morpholine](/img/structure/B5525047.png)

![N-[2-(2,5-dimethylbenzoyl)phenyl]-2-pyridinecarboxamide](/img/structure/B5525059.png)
![2-(1H-benzimidazol-1-yl)-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5525061.png)
![N-[4-(3-methyl-1-piperidinyl)benzyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5525063.png)